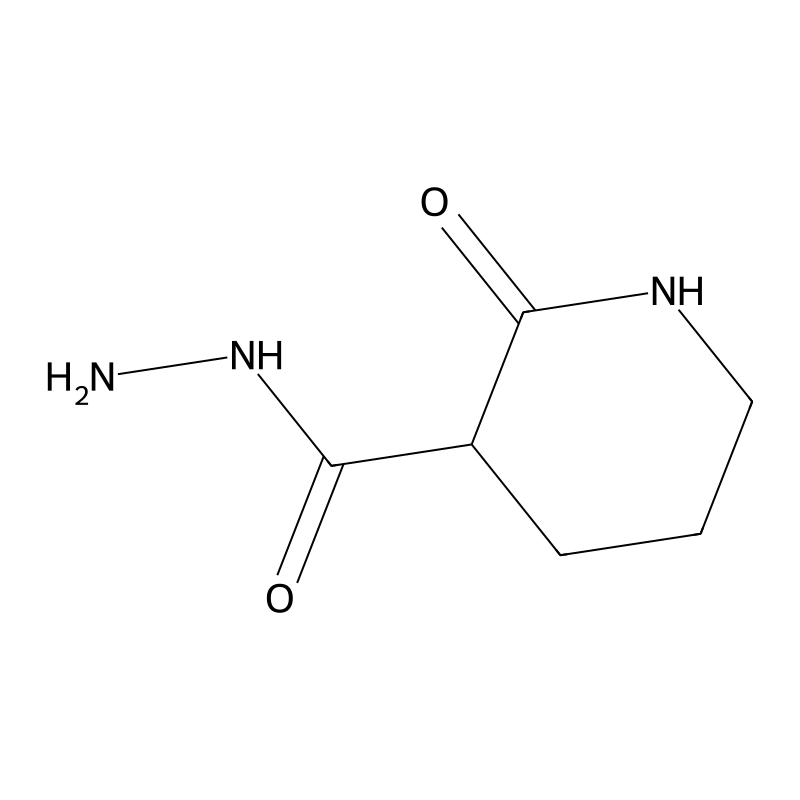

2-Oxopiperidine-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biological Studies

Scientific Field: Biological Studies

Summary of the Application: 2-Oxopiperidine-3-carbohydrazide has been detected in various biological samples of Bombus terrestris (bumblebee), including the hindgut, brain, and hemolymph . This suggests that the compound may play a role in the biochemistry of these organisms.

Role in Phosphate Homeostasis in Rice

Scientific Field: Plant Biochemistry

Summary of the Application: There is evidence that 2-Oxopiperidine-3-carbohydrazide plays a role in the regulation of phosphate homeostasis in rice .

Methods of Application: The compound’s role was studied by observing the effects of its over-expression and knockdown on the accumulation of phosphate in rice shoots .

Results or Outcomes: Over-expression of 2-Oxopiperidine-3-carbohydrazide resulted in the accumulation of excessive phosphate in rice shoots. This effect was suppressed when the expression of another gene, ospt2, was induced .

2-Oxopiperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a carbonyl group and a carbohydrazide moiety. The molecular formula of 2-oxopiperidine-3-carbohydrazide is . This compound exhibits a white crystalline appearance and is soluble in various solvents, making it a versatile intermediate in organic synthesis.

Information on the safety and hazards of OCPH is not available in open-source scientific literature. Similar molecules containing carbohydrazide groups can exhibit toxicity, so caution should be exercised if handling this compound.

Future Research Directions

- Synthesis and characterization of OCPH to obtain pure material and determine its physical and chemical properties.

- Investigation of potential biological activities, such as enzyme inhibition or interaction with specific receptors.

- Computational modeling to predict the interaction of OCPH with biomolecules.

The chemical reactivity of 2-oxopiperidine-3-carbohydrazide can be attributed to the presence of both the carbonyl group and the hydrazide functional group. Key reactions include:

- Condensation Reactions: The carbonyl group can undergo nucleophilic attack by hydrazines or other nucleophiles, leading to the formation of hydrazones.

- Hydrazone Formation: Reaction with aldehydes or ketones can yield hydrazone derivatives, which are important in various synthetic pathways.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

2-Oxopiperidine-3-carbohydrazide has shown promising biological activities, particularly in antimicrobial and anti-inflammatory studies. Research indicates that it may exhibit inhibitory effects against certain bacterial strains and has potential applications in drug development. The compound's ability to form complexes with metal ions also suggests potential for use in medicinal chemistry.

Several synthesis methods have been reported for 2-oxopiperidine-3-carbohydrazide:

- From Piperidinone: Starting with piperidinone, treatment with hydrazine hydrate and subsequent oxidation can yield 2-oxopiperidine-3-carbohydrazide.

- Carboxylic Acid Derivatives: The reaction of carboxylic acid derivatives with hydrazine can also lead to the formation of the desired compound.

- Multistep Synthesis: A more complex synthesis route involves multiple steps starting from readily available precursors such as diethyl malonate or ethyl acetoacetate, followed by condensation and cyclization reactions.

2-Oxopiperidine-3-carbohydrazide finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: As a precursor for polymers or other materials owing to its reactive functional groups.

Interaction studies involving 2-oxopiperidine-3-carbohydrazide focus on its ability to form complexes with metal ions, which can enhance its biological activity. For instance, studies have shown that metal complexes derived from this compound exhibit improved antimicrobial properties compared to the free ligand. This highlights the significance of metal coordination in enhancing the efficacy of bioactive compounds.

Several compounds share structural similarities with 2-oxopiperidine-3-carbohydrazide, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Carbohydrazide | Contains two hydrazine groups | Used primarily as an oxygen scavenger |

| 4-Oxopiperidine-1-carbohydrazide | Similar piperidine structure | Exhibits distinct biological properties |

| Hydrazine | Simple structure with two amine groups | Highly reactive and used in various syntheses |

| Piperidone | Contains a ketone group on the piperidine ring | Serves as a precursor for many derivatives |

The uniqueness of 2-oxopiperidine-3-carbohydrazide lies in its specific combination of functional groups that enable diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.